Home > Products > Screening Compounds P118772 > N-[4-(morpholin-4-yl)phenyl]-4-(piperidine-1-sulfonyl)benzamide
N-[4-(morpholin-4-yl)phenyl]-4-(piperidine-1-sulfonyl)benzamide - 325851-08-9

N-[4-(morpholin-4-yl)phenyl]-4-(piperidine-1-sulfonyl)benzamide

Catalog Number: EVT-2693176
CAS Number: 325851-08-9
Molecular Formula: C22H27N3O4S
Molecular Weight: 429.54
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-[4-(morpholin-4-yl)phenyl]-4-(piperidine-1-sulfonyl)benzamide is a synthetic organic compound recognized for its structural complexity and potential pharmacological applications. This compound is classified under the category of small molecules and falls within the broader classification of organic compounds known as amphetamines and derivatives. It is characterized by a morpholine ring, a piperidine sulfonyl group, and a benzamide structure, contributing to its unique chemical properties and biological activities.

Source

The compound can be identified by its DrugBank ID DB02243, indicating its status as an experimental drug with no current clinical approvals or patents listed. Its chemical formula is C31H42N4O5SC_{31}H_{42}N_{4}O_{5}S, with a molecular weight of approximately 582.754 g/mol .

Classification
  • Type: Small Molecule
  • Class: Organic Compounds
  • Sub-Class: Amphetamines and Derivatives
  • Chemical Taxonomy:
    • Kingdom: Organic Compounds
    • Super Class: Benzenoids
    • Class: Benzene and Substituted Derivatives
    • Sub Class: Phenethylamines
Synthesis Analysis

Methods

The synthesis of N-[4-(morpholin-4-yl)phenyl]-4-(piperidine-1-sulfonyl)benzamide involves multiple steps, typically including the formation of the morpholine and piperidine rings, followed by the assembly of the benzamide structure.

Technical Details

  1. Formation of Morpholine Ring: The morpholine moiety can be synthesized via cyclization reactions involving diethanolamine or similar precursors.
  2. Piperidine Sulfonyl Group Introduction: The piperidine ring can be introduced through nucleophilic substitution reactions where piperidine derivatives react with sulfonyl chlorides.
  3. Benzamide Coupling: The final step typically involves coupling the morpholine and piperidine components with a benzoyl chloride or similar benzamide precursor to form the complete structure.
Molecular Structure Analysis

Structure Data

The molecular structure of N-[4-(morpholin-4-yl)phenyl]-4-(piperidine-1-sulfonyl)benzamide can be represented as follows:

  • IUPAC Name: (2S)-N-[(3S)-1-(benzenesulfonyl)hex-1-en-3-yl]-2-({hydroxy[4-(morpholin-4-yl)piperidin-1-yl]methylidene}amino)-3-phenylpropanimidic acid
  • Molecular Formula: C31H42N4O5SC_{31}H_{42}N_{4}O_{5}S
  • Molecular Weight: 582.754 g/mol
  • Structural Features: Contains a morpholine ring, piperidine sulfonamide, and a phenyl group.
Chemical Reactions Analysis

Reactions

The compound's chemical reactivity is primarily influenced by its functional groups, which can participate in various reactions such as:

  1. Nucleophilic Substitution: The sulfonamide group can undergo nucleophilic attack by amines or alcohols.
  2. Hydrolysis: The amide bond may be hydrolyzed under acidic or basic conditions.
  3. Reductive Reactions: The presence of double bonds in the phenyl groups allows for potential reductions.

Technical Details

The reactions involving this compound are generally characterized by their specificity towards the functional groups present, allowing for targeted modifications that can enhance biological activity or alter pharmacokinetic properties.

Mechanism of Action

Process

While specific literature detailing the mechanism of action for N-[4-(morpholin-4-yl)phenyl]-4-(piperidine-1-sulfonyl)benzamide is limited, it is hypothesized that its pharmacological effects may arise from interactions with various biological targets, including receptors involved in neurotransmission and pain modulation.

Data

Research indicates that compounds with similar structures often exhibit activity at opioid receptors, potentially influencing pain pathways and providing therapeutic benefits in analgesia or other neurological conditions.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of N-[4-(morpholin-4-yl)phenyl]-4-(piperidine-1-sulfonyl)benzamide include:

  • Appearance: Typically exists as a solid crystalline form.
  • Solubility: Soluble in polar solvents such as methanol and dimethyl sulfoxide.

Chemical Properties

Key chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but sensitive to extreme pH levels.
  • Reactivity: Reacts readily with strong acids or bases due to the presence of amine and sulfonamide groups.
Applications

Scientific Uses

N-[4-(morpholin-4-yl)phenyl]-4-(piperidine-1-sulfonyl)benzamide has potential applications in several scientific fields:

  1. Pharmacology: Investigated for its potential role as an analgesic or in treating neurological disorders due to its structural similarity to known opioid receptor modulators.
  2. Drug Development: Serves as a lead compound for further modifications aimed at enhancing selectivity and potency against specific biological targets.
  3. Chemical Biology: Utilized in studies exploring receptor-ligand interactions and signaling pathways relevant to pain management and other therapeutic areas.
Introduction to the Pharmacological Significance of Sulfonamide-Benzamide Hybrids

Sulfonamide-benzamide hybrids represent a strategically important class of compounds in modern medicinal chemistry, combining the biological versatility of sulfonamides with the target affinity of benzamides. These hybrids exploit the complementary pharmacological profiles of both moieties to create molecules with enhanced binding capabilities and improved therapeutic potential. The specific compound N-[4-(morpholin-4-yl)phenyl]-4-(piperidine-1-sulfonyl)benzamide exemplifies this approach through its incorporation of morpholine and piperidine heterocycles—pharmacophores renowned for their ability to modulate drug-receptor interactions and improve pharmacokinetic properties. This molecular architecture enables simultaneous engagement with multiple biological targets, positioning such hybrids as valuable candidates for addressing complex disease pathways that require polypharmacological intervention [8].

Historical Development of Morpholine- and Piperidine-Containing Therapeutics

The integration of morpholine and piperidine heterocycles into therapeutic agents has evolved significantly since their initial discovery. Morpholine, first synthesized in 1889, gained pharmacological relevance through its presence in early antihistamines and antidepressants. Piperidine derivatives entered mainstream therapeutics with the development of meperidine (1939) as an analgesic, establishing the structural foundation for numerous central nervous system-active drugs. These saturated nitrogen heterocycles provide essential physicochemical benefits: morpholine enhances aqueous solubility through its oxygen atom, while piperidine facilitates membrane penetration through its hydrophobic character. These properties became strategically valuable in sulfonamide-benzamide hybrid design, where solubility and bioavailability present significant challenges [2] [7].

The structural evolution of these heterocycles in pharmaceuticals demonstrates a clear trajectory toward increased target specificity. Early applications featured morpholine as a solubilizing appendage, exemplified by the antidepressant trazodone (1970s). Piperidine gained prominence in calcium channel blockers (1980s) and acetylcholinesterase inhibitors (1990s). Contemporary drug design leverages these heterocycles as critical pharmacophores: morpholine functions as a kinase-binding motif in anticancer agents, while piperidine serves as a conformational constraint in G-protein-coupled receptor modulators. This evolution reflects a paradigm shift from passive solubility enhancers to active binding elements in molecular recognition [6] [8].

Table 1: Historical Milestones in Morpholine/Piperidine-Containing Therapeutics

DecadeMorpholine DerivativesPiperidine DerivativesTherapeutic Area
1960sFenpropimorph (1970s)Meperidine (1939)Antifungal/Analgesic
1980sTimolol (1978)Risperidone (1984)Glaucoma/Antipsychotic
2000sGefitinib (2002)Donepezil (1996)Anticancer/Anti-Alzheimer's
2020sNovel morpholine sulfonamidesPiperidine-benzamide hybridsMultitarget agents for metabolic disorders

Recent research has validated the therapeutic advantages of incorporating both heterocycles within single molecules. Hybrid compounds featuring morpholine and piperidine demonstrate synergistic effects against metabolic disorders through dual enzyme modulation. For instance, piperazine-morpholine hybrids (structurally analogous to piperidine) show enhanced α-glucosidase inhibitory activity (IC~50~ 1.000-1.008 mM) compared to monocyclic derivatives, highlighting the pharmacological benefit of combining these nitrogenous scaffolds. Similarly, morpholine-containing sulfonamides exhibit improved carbonic anhydrase inhibition (K~i~ = 5.3-334 nM), underscoring their role in optimizing target engagement [1] [6].

Rational Design Principles for Dual-Targeting Sulfonamide-Benzamide Scaffolds

The strategic design of N-[4-(morpholin-4-yl)phenyl]-4-(piperidine-1-sulfonyl)benzamide exemplifies contemporary approaches to hybrid therapeutics, where molecular components serve distinct yet complementary functions. The benzamide core provides a rigid planar structure that facilitates stacking interactions with biological targets, while the sulfonamide moiety enables critical hydrogen bonding with enzyme active sites. Morpholine and piperidine heterocycles are positioned to extend into complementary binding pockets: morpholine's electron-rich oxygen engages in hydrophilic interactions, whereas piperidine's hydrophobic character promotes membrane penetration. This arrangement creates a balanced molecular topology capable of simultaneous engagement with multiple therapeutic targets [7].

Structural Activity Relationship (SAR) optimization of these hybrids follows three key principles:1) Regioisomeric control - Positioning of the sulfonamide group para to benzamide carbonyl maximizes electronic conjugation and binding stability, as demonstrated by 2.7-fold potency improvements over meta-substituted analogs in carbonic anhydrase inhibition assays2) Heterocyclic substitution - N-methylation of piperidine reduces basicity, enhancing blood-brain barrier penetration for neurological targets while maintaining morpholine's unmodified oxygen for hydrogen bonding3) Linker optimization - Direct aryl connections between pharmacophores preserve molecular rigidity, improving target selectivity over flexible alkyl-linked counterparts [3] [7].

Table 2: Impact of Structural Modifications on Sulfonamide-Benzamide Hybrid Activity

Structural ElementModificationBiological ConsequencePotency Shift
Sulfonamide positionPara vs. metaImproved CA active site binding2.7x ↑ hCA II inhibition
Piperidine substitutionN-methylationEnhanced logP (CNS penetration)1.5x ↑ tumor cell uptake
Morpholine linkageDirect aryl vs. alkylIncreased conformational rigidity3.2x ↑ kinase selectivity
Benzamide fluorinationOrtho-fluoroMetabolic stability enhancement2.1x ↑ plasma half-life

Synthetic pathways to these hybrids employ convergent strategies that separately construct each pharmacophore before final assembly. The benzamide-sulfonamide core typically originates from 4-(chlorosulfonyl)benzoic acid, which undergoes sequential nucleophilic substitutions: first with piperidine to form the sulfonamide, followed by benzoyl chloride formation and amide coupling with 4-(morpholin-4-yl)aniline. Critical improvements involve microwave-assisted coupling (30% yield increase) and solid-phase purification to manage polar intermediates. These methods achieve overall yields of 45-68% with >95% purity, representing significant advances over earlier solution-phase routes limited by sulfonamide over-reaction and difficult separations [3] [7].

The therapeutic synergy between these components emerges through distinct mechanisms: sulfonamide groups inhibit metalloenzymes like carbonic anhydrase through zinc coordination, while benzamides disrupt protein-protein interactions via π-stacking. Morpholine and piperidine heterocycles extend these effects—morpholine improves pharmacokinetics through solubility modulation, and piperidine enables additional target engagement through its hydrophobic binding capacity. This multi-target capability was validated in benzimidazolylquinoxaline hybrids, where morpholine/piperazine derivatives (structurally analogous) demonstrated dual inhibition of acetylcholinesterase (IC~50~ 1.003 mM) and DNA synthesis, significantly outperforming single-pharmacophore compounds in anticancer assays. Such deliberate integration of complementary functionalities exemplifies the sophisticated molecular design underlying contemporary sulfonamide-benzamide hybrids [1] [6] [7].

Properties

CAS Number

325851-08-9

Product Name

N-[4-(morpholin-4-yl)phenyl]-4-(piperidine-1-sulfonyl)benzamide

IUPAC Name

N-(4-morpholin-4-ylphenyl)-4-piperidin-1-ylsulfonylbenzamide

Molecular Formula

C22H27N3O4S

Molecular Weight

429.54

InChI

InChI=1S/C22H27N3O4S/c26-22(23-19-6-8-20(9-7-19)24-14-16-29-17-15-24)18-4-10-21(11-5-18)30(27,28)25-12-2-1-3-13-25/h4-11H,1-3,12-17H2,(H,23,26)

InChI Key

JYWLFTULLFWSDT-UHFFFAOYSA-N

SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)N4CCOCC4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.